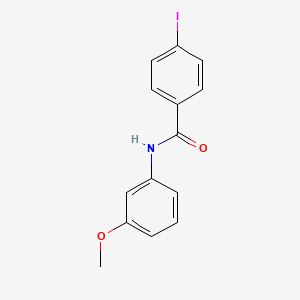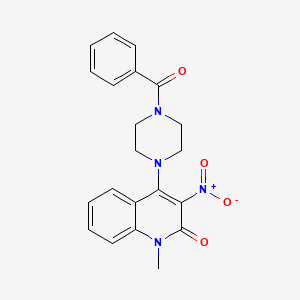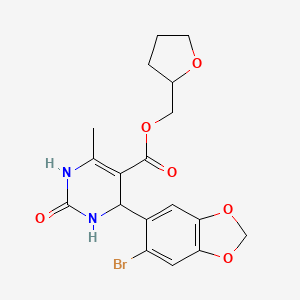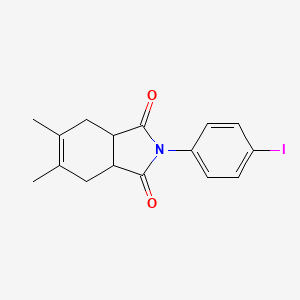
N-(3-phenylpropyl)-1-naphthamide
Overview
Description
N-(3-phenylpropyl)-1-naphthamide, also known as NPPN, is a compound that has been synthesized and studied for its potential use as a tool in scientific research. It belongs to a class of compounds called amides and is structurally similar to other compounds that have been shown to have biological activity.
Scientific Research Applications
Synthesis and Chemical Properties
- N-(3-phenylpropyl)-1-naphthamide and related compounds have been studied for their potential in synthesizing various chemical structures. For example, studies have explored their role in the synthesis of 3-phenyl-2-naphthols and 2-hydroxy-3-phenyl-1,4-naphthoquinones, which are key intermediates in the preparation of complex organic compounds (Martínez et al., 2005). These synthetic routes are important for developing new materials and molecules in organic chemistry.
Pharmacological Potential and Biochemical Interactions
- Naphthamides, a category including this compound, have shown significant activities against microorganisms. Studies have reported their effectiveness in inhibiting biofilm formation by bacteria, which is crucial in combating antibiotic resistance. For instance, certain derivatives have demonstrated significant biofilm inhibition activity against both Gram-negative and Gram-positive bacteria (Ejaz et al., 2021). This research is valuable in the development of new antimicrobial agents.
Material Science and Electronics
- In the field of material science, naphthalene diimide derivatives, which are structurally related to this compound, have been explored for their photophysical, thermal-activated conductivity, and electron transport properties. These compounds show promise in applications like organic electronics and OLEDs due to their excellent photophysical and electronic properties (Kobaisi et al., 2016).
Environmental and Health Monitoring
- Compounds like 1-naphthol, closely related to this compound, have been used in environmental and health monitoring. For instance, their detection in human urine can indicate exposure to certain pesticides, and studies have developed methods for effective detection of such compounds (Qin & Yan, 2018). This is crucial for assessing environmental exposure and potential health risks.
properties
IUPAC Name |
N-(3-phenylpropyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c22-20(21-15-7-10-16-8-2-1-3-9-16)19-14-6-12-17-11-4-5-13-18(17)19/h1-6,8-9,11-14H,7,10,15H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZICZYQURCBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol](/img/structure/B5156819.png)
![7-chloro-4-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5156824.png)


![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156840.png)
![4-[4-(2,6-difluorobenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5156856.png)

![3-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5156883.png)
![2-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5156890.png)
![1-(4-benzyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5156894.png)
![2-methyl-3-nitro-N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5156907.png)